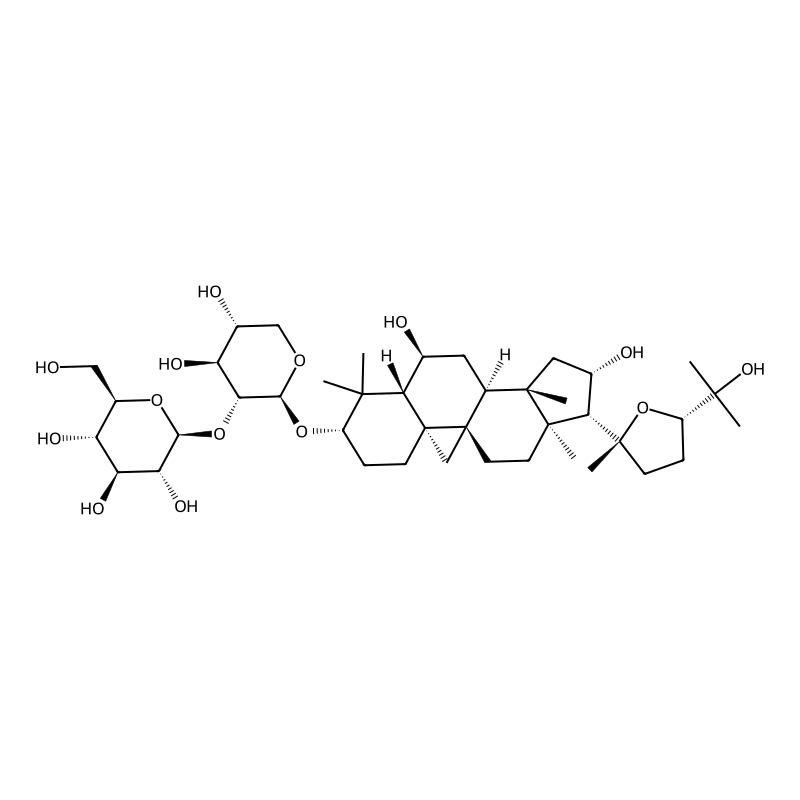

Astragaloside III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Astragaloside III (AS-III) is a highly purified cycloartane-type triterpene glycoside (saponin) derived from Astragalus membranaceus. With a molecular weight of 784.97 g/mol, it serves as a critical analytical reference standard and a specialized pharmacological probe for immune and gastrointestinal models. In preclinical pharmacokinetic profiling, AS-III exhibits an oral absolute bioavailability of 4.15 ± 0.67% and an elimination half-life of approximately 2.13 hours, fitting a two-compartment pharmacokinetic model[1]. Unlike crude botanical extracts, procurement of isolated AS-III provides the exact isomeric purity required for precise mass spectrometry calibration, matrix stability testing, and targeted investigations into immune tissue accumulation [2].

Research Fit

References

- [1] Zhai, Y., et al. 'Determination of astragaloside III in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study.' Biomedical Chromatography 30.2 (2016): 105-110.

- [2] Liu, X.-H., et al. 'Development and validation of a rapid and simple UPLC-ESI-MS method for pharmacokinetics and tissue distribution of astragaloside III in rats.' Journal of Chromatographic Science 54.5 (2016): 811-818.

Substituting Astragaloside III with crude Astragalus extracts or the more commonly procured Astragaloside IV (AS-IV) compromises analytical accuracy and biological reproducibility. AS-III and AS-IV are structural isomers with identical molecular weights, differing only in the specific attachment site of a single glucose moiety [1]. This subtle structural variance means AS-IV cannot act as a proxy for AS-III in quality control workflows; they require specialized UPLC-ESI-MS separation to prevent co-elution[1]. Furthermore, in vivo, AS-III demonstrates a distinct tissue distribution profile—preferentially accumulating in the thymus and spleen—and possesses specific pharmacological potencies that differ from other in-class saponins [1]. Procuring the exact AS-III isomer is therefore mandatory for targeted immunological models and rigorous botanical standardization.

Substitution Risk

Isomeric Analytical Resolution: AS-III vs. AS-IV

AS-III and AS-IV share an identical molecular weight (784.97 g/mol) and exhibit severe co-elution risks in standard liquid chromatography. Differentiating them requires specific UPLC-ESI-MS conditions (e.g., using a Fluoro-Phenyl column), which resolves AS-IV at ~3.20 min and AS-III at ~3.30 min[1].

| Evidence Dimension | Chromatographic Retention Time (UPLC-ESI-MS) |

| Target Compound Data | AS-III: ~3.30 min |

| Comparator Or Baseline | AS-IV: ~3.20 min |

| Quantified Difference | 0.10 min distinct resolution under optimized conditions |

| Conditions | UPLC-ESI-MS with a Fluoro-Phenyl column (2.1 × 50 mm, 1.7 µm) |

Procuring high-purity AS-III is essential as a distinct reference standard to prevent quantification errors caused by isomeric interference in botanical extracts.

Pharmacokinetic Tissue Targeting: Immune Organ Accumulation

Following oral administration, AS-III exhibits a highly specific tissue distribution profile that does not uniformly mirror systemic plasma levels. Quantitative tissue analysis demonstrates that AS-III preferentially accumulates in primary immune organs, with concentrations ranking as Thymus > Spleen > Stomach > Liver > Heart [1].

| Evidence Dimension | In vivo tissue concentration gradient |

| Target Compound Data | Highest accumulation in Thymus and Spleen |

| Comparator Or Baseline | Systemic organs (Liver, Heart, Kidney, Lung) |

| Quantified Difference | Significant preferential partitioning into lymphatic/immune tissues over systemic clearance organs |

| Conditions | Rat model, oral administration, tissue extraction and UPLC-MS quantification |

This targeted biodistribution makes AS-III the preferred saponin for researchers designing in vivo models of immune response and lymphatic modulation.

AChE Inhibitory Potency vs. In-Class Saponins

In acetylcholinesterase (AChE) inhibition assays, specific astragaloside isomers exhibit varying potencies. AS-III demonstrates an IC50 of 4.2 µM, which is quantitatively more potent than the closely related Astragaloside II (IC50 = 5.9 µM), establishing a distinct structure-activity relationship for the cycloartane core[1].

| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition (IC50) |

| Target Compound Data | AS-III: 4.2 µM |

| Comparator Or Baseline | Astragaloside II (AS-II): 5.9 µM |

| Quantified Difference | 1.7 µM lower IC50 (higher potency) for AS-III |

| Conditions | TLC bioautography assay for AChE inhibition |

Provides a quantitative justification for selecting AS-III over AS-II when screening Astragalus-derived compounds for cholinergic or neuroprotective activity.

Handling and Preclinical Stability Profile

For in vivo pharmacokinetic workflows, compound stability during sample processing is critical. AS-III demonstrates robust stability in biological matrices, remaining stable in rat plasma for 24 hours at 20 °C, for up to 30 days at -80 °C, and enduring at least three complete freeze-thaw cycles without significant degradation[1].

| Evidence Dimension | Matrix Stability |

| Target Compound Data | Stable for 24h at 20 °C; survives 3 freeze-thaw cycles |

| Comparator Or Baseline | Standard bioanalytical degradation thresholds |

| Quantified Difference | No significant degradation under standard benchtop and freeze-thaw conditions |

| Conditions | Rat plasma matrix, quantified via LC-MS/MS |

Ensures that procurement of AS-III translates to reliable, reproducible handling in complex pharmacokinetic and bioanalytical workflows.

Chromatographic Quality Control of Botanical Extracts

Due to its exact isomeric mass match with AS-IV, pure AS-III is required as an analytical reference standard to calibrate UPLC-MS methods and prevent co-elution errors during the standardization of Radix Astragali [1].

Immunomodulatory In Vivo Models

Because AS-III preferentially partitions into the thymus and spleen rather than uniformly across systemic organs, it is the optimal astragaloside for targeted studies on lymphatic immune response and NK cell modulation [1].

Neuropharmacological Screening Assays

With a quantified AChE IC50 of 4.2 µM, AS-III serves as a potent, specific triterpenoid baseline for evaluating cholinergic enzyme inhibition, outperforming other in-class saponins like AS-II[2].

Preclinical Pharmacokinetic Profiling

Its validated stability in plasma across multiple freeze-thaw cycles and room-temperature exposure makes AS-III a highly reliable substrate for developing complex two-compartment pharmacokinetic models [3].

Application Fit

References

- [1] Liu, X.-H., et al. 'Development and validation of a rapid and simple UPLC-ESI-MS method for pharmacokinetics and tissue distribution of astragaloside III in rats.' Journal of Chromatographic Science 54.5 (2016): 811-818.

- [2] Kukuła-Koch, W., et al. 'Significance of Astragaloside IV from the Roots of Astragalus mongholicus as an Acetylcholinesterase Inhibitor.' International Journal of Molecular Sciences 24.10 (2023): 9152.

- [3] Zhai, Y., et al. 'Determination of astragaloside III in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study.' Biomedical Chromatography 30.2 (2016): 105-110.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types